(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
Description
(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine (CAS: 17413-10-4) is a substituted 1,4-benzodioxane derivative with a methoxy group at the 8-position and an aminomethyl substituent at the 6-position. Its molecular formula is C₁₀H₁₃NO₂ (molecular weight: 179.22 g/mol), featuring a bicyclic 1,4-benzodioxin core fused to a methoxy group and a primary amine .
The compound’s synthesis typically involves microwave-assisted reactions or hydrogen-borrowing strategies, achieving moderate to high yields (52–84%) . Its physicochemical properties, including moderate lipophilicity (predicted logP ~1.5), make it suitable for central nervous system (CNS) drug development .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3,6,11H2,1H3 |
InChI Key |
RJLDBVUUHVXHLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)CN |
Origin of Product |
United States |
Preparation Methods
Direct Amination via Hydroxylated Precursors
One approach involves starting from hydroxylated benzo[b]dioxin derivatives, followed by selective methylation and subsequent amination steps:
- Step 1: Synthesis of 8-methoxy-2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde via methylation of hydroxyl groups on the dihydrobenzo[b]dioxin core.
- Step 2: Reductive amination of the aldehyde with ammonia or primary amines to yield the target methanamine derivative.
This route is supported by the synthesis of related compounds where methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions, followed by reductive amination with sodium cyanoborohydride or similar reducing agents.
Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives
According to recent literature, a common method involves cyclization of 2,3-dihydroxybenzoic acid derivatives:
This method is advantageous for introducing the methoxy group at the desired position (C8) and preparing the dihydrobenzo[b]dioxin core.
Amination via Nucleophilic Substitution
The amino group can be introduced through nucleophilic substitution reactions:
- Method: Reacting halogenated dihydrobenzo[b]dioxin derivatives with ammonia or primary amines under reflux conditions.
- Example: Brominated intermediates reacted with ammonia in ethanol or isopropanol to yield the methanamine derivative.
| Reaction Conditions | Yield | Reference | Remarks |
|---|---|---|---|
| Reflux with ammonia in ethanol | Moderate to high | Suitable for selective amination | |
| Microwave-assisted amination | Up to 77% | Accelerated process |
Reduction of Nitro Precursors
Alternatively, nitration of the aromatic ring followed by catalytic hydrogenation offers a route to amino derivatives:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Nitration with nitric acid | Cold nitration conditions | — | |
| Catalytic hydrogenation | Hydrogen, Raney Nickel, ethanol | Up to 84% |
This method is effective for selectively reducing nitro groups to amino groups, yielding the target compound.
Data Tables Summarizing Preparation Conditions and Yields
Research Findings and Considerations
Selectivity and Functional Group Compatibility: The methylation step at the hydroxyl groups is critical for achieving the 8-methoxy substitution. Careful control of reaction conditions prevents over-methylation or side reactions.
Efficiency of Amination: Reductive amination and nucleophilic substitution are the most efficient methods for installing the methanamine group at the 6-position, with yields often exceeding 75%.
Reaction Optimization: Microwave-assisted reactions have shown promising results in reducing reaction times and improving yields, especially in nucleophilic substitution steps.
Purification: Purification typically involves column chromatography or recrystallization from methanol or ethanol, ensuring high purity (>99%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine or even further to a hydrocarbon.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium azide).
Major Products:
Oxidation: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methanamine groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine exhibit variations in substituents, stereochemistry, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Trends and Insights
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., in 17413-10-4) enhance CNS penetration due to moderate lipophilicity .
- Chlorine or fluorine substitutions (e.g., 1001180-07-9) improve metabolic stability and target binding in antiviral and anticancer applications .
- Bulkier groups (e.g., pyrimidine in ) increase specificity for ABCG2 inhibition but may reduce solubility .
Synthetic Efficiency :
- Microwave-assisted synthesis (84% yield for compound 19 in ) outperforms traditional methods (52% yield for 3q in ).
- Hydrochloride salts (e.g., 1001180-07-9) are preferred for enhanced crystallinity and storage stability .
Safety and Handling :
- Primary amines (e.g., 17413-10-4) require storage at 2–8°C to prevent degradation .
- Halogenated derivatives (e.g., 1001180-07-9) may pose higher toxicity risks, necessitating stringent handling protocols .
Table 2: Physicochemical Properties
| Property | 17413-10-4 | 900640-65-5 | 1001180-07-9 | Fluorinated Derivative |
|---|---|---|---|---|
| logP (Predicted) | 1.5 | 1.8 | 2.1 | 2.5 |
| Water Solubility | Moderate | Low | Low | Very low |
| H-Bond Donors | 1 | 1 | 1 | 2 |
| Synthetic Yield | 84% | 52% | 50% | 53% |
Biological Activity
(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- SMILES Notation : COC1=CC2=C(C=C1OCCO2)C(=C)N
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in a study focusing on derivatives of similar dioxin structures, it was observed that modifications to the molecular structure significantly influenced the compound's ability to inhibit cell proliferation.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest in the G2/M phase, as demonstrated in various studies where treated cells showed increased levels of cyclin B and decreased phosphorylation of cdc2 .
- Induction of Apoptosis : The compound has been shown to activate caspase pathways and decrease Bcl-2 expression, indicating a pro-apoptotic effect .
Case Studies and Research Findings
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 25 | G2/M Arrest | |
| MDA-MB-231 | >10 | Apoptosis Induction | |
| A549 | 15 | Tubulin Inhibition |
Additional Observations
- Structure-Activity Relationship (SAR) : Modifications to the methoxy group and the position of substituents on the dioxin ring significantly affect biological potency. For instance, moving a methyl group from para to meta position resulted in a dramatic loss of activity .
- Binding Affinity : The compound has shown interaction with various biological targets, including macrophage colony-stimulating factor 1 receptor (IC50 = 3 nM), suggesting potential for therapeutic applications in inflammation or immune modulation .
Q & A
Basic: What are the recommended synthetic routes for (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine?
Methodological Answer:
The synthesis typically involves functionalization of the benzo[b][1,4]dioxane core. A common approach includes:
- Step 1: Bromination or chlorination of the aromatic ring at the 6-position, followed by nucleophilic substitution with ammonia or amine precursors .
- Step 2: Methoxy group introduction via Williamson ether synthesis or direct methylation under basic conditions.
- Step 3: Reduction of intermediates (e.g., nitriles or imines) to the primary amine using agents like LiAlH₄ or NaBH₄ with catalytic Pd/C .
Key Considerations: Optimize reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF for substitutions, THF for reductions) to minimize side products .
Basic: How can the structural identity of this compound be verified?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy: Compare aromatic proton signals (δ 6.5–7.5 ppm for dihydrobenzo[d]dioxin protons) and methoxy group integration (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₀H₁₃NO₃).
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., at the 2-position of the dihydrodioxin ring) .
Advanced: What strategies address contradictions in reported biological activity data for analogs?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects: Compare activity of methoxy vs. halogenated analogs (e.g., 6-chloro derivatives show higher receptor affinity but lower solubility) .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability .
- Data Normalization: Use internal controls (e.g., reference inhibitors) to validate dose-response curves .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography: Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate R/S enantiomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor a single enantiomer .
- Circular Dichroism (CD): Verify optical activity post-synthesis .
Advanced: What computational models predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using force fields like CHARMM .
- QSAR Models: Correlate logP values (calculated via ChemAxon) with bioavailability data from structurally similar amines .
- Docking Studies: Use AutoDock Vina to predict binding affinities to serotonin or adrenergic receptors .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for sensitive detection .
- Fluorescence Detection: Derivatize the primary amine with dansyl chloride for enhanced sensitivity in HPLC .
Advanced: How does the methoxy group influence metabolic stability?
Methodological Answer:
- Cytochrome P450 Studies: Incubate with human liver microsomes (HLMs) to identify oxidation hotspots. Methoxy groups at the 8-position reduce CYP2D6-mediated metabolism compared to para-substituted analogs .
- Stability Assays: Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours .
Advanced: What experimental designs optimize SAR studies for this scaffold?
Methodological Answer:
- Fragment-Based Screening: Replace the methoxy group with bioisosteres (e.g., ethoxy, trifluoromethoxy) to assess steric/electronic effects .
- Free-Wilson Analysis: Systematically vary substituents at positions 6 and 8 to quantify contributions to receptor binding .
- In Silico Mutagenesis: Predict the impact of structural changes using Rosetta .
Basic: What are the critical safety considerations during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
- Storage: Keep under inert atmosphere (N₂ or Ar) at –20°C to prevent amine oxidation .
Advanced: How can in vivo efficacy studies be designed for CNS-targeted analogs?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration: Administer via intracerebroventricular (ICV) injection in rodent models to bypass peripheral metabolism .
- Behavioral Assays: Use forced swim tests (FST) or tail suspension tests (TST) to evaluate antidepressant-like activity .
- Pharmacokinetic Sampling: Collect cerebrospinal fluid (CSF) at timed intervals post-dose for LC-MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
